molecular formula C64H72N4O20Rh2 B8204894 Rh2(R-PTTL)4 2EtOAc

Rh2(R-PTTL)4 2EtOAc

Cat. No.: B8204894
M. Wt: 1423.1 g/mol
InChI Key: WEPQIXHMGRKMPK-SVWMVHQSSA-J
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Description

The compound Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct , commonly referred to as Rh2(R-PTTL)4 2EtOAc , is a chiral dirhodium complex. This compound is known for its significant role in asymmetric catalysis, particularly in cyclopropanation reactions. The unique structure of this compound allows it to facilitate highly enantioselective transformations, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct typically involves the reaction of dirhodium(II) acetate with N-phthaloyl-®-tert-leucine in the presence of ethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. The process can be summarized as follows:

    Starting Materials: Dirhodium(II) acetate, N-phthaloyl-®-tert-leucine, and ethyl acetate.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to allow the formation of the chiral dirhodium complex.

    Purification: The resulting product is purified using column chromatography to obtain the pure Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct.

Industrial Production Methods

In an industrial setting, the production of Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of automated reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct is primarily involved in cyclopropanation reactions. It acts as a catalyst in the following types of reactions:

    Cyclopropanation: The compound catalyzes the formation of cyclopropane rings from alkenes and diazo compounds.

    Oxidation: It can facilitate oxidation reactions, although this is less common.

    Substitution: The compound can also participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Cyclopropanation: Common reagents include alkenes and diazo compounds. The reaction is typically carried out at room temperature in the presence of the dirhodium catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.

    Substitution: Suitable nucleophiles, such as amines or alcohols, are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl derivatives, oxidized products, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric synthesis, particularly in the formation of chiral cyclopropanes. Its high enantioselectivity makes it a valuable catalyst in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors. Its ability to catalyze specific reactions allows researchers to investigate biological pathways.

    Medicine: In medicinal chemistry, the compound is used in the synthesis of chiral drugs and pharmaceuticals. Its role in producing enantiomerically pure compounds is crucial for drug development.

    Industry: The compound is employed in the production of fine chemicals and specialty materials. Its catalytic properties are harnessed in various industrial processes to achieve high efficiency and selectivity.

Mechanism of Action

The mechanism by which Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct exerts its effects involves the formation of a reactive dirhodium-carbene intermediate. This intermediate facilitates the transfer of carbenoid groups to alkenes, leading to the formation of cyclopropane rings. The chiral environment provided by the N-phthaloyl-®-tert-leucinate ligands ensures high enantioselectivity in the resulting products.

Molecular Targets and Pathways

The primary molecular target of the compound is the alkene substrate, which undergoes cyclopropanation. The reaction pathway involves the formation of a dirhodium-carbene complex, followed by the transfer of the carbene to the alkene, resulting in the formation of a cyclopropane ring.

Comparison with Similar Compounds

Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct is unique in its high enantioselectivity and efficiency in catalyzing cyclopropanation reactions. Similar compounds include:

    Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl acetate) Adduct: This compound has a similar structure but with the opposite chirality, leading to different enantioselective outcomes.

    Dirhodium Tetrakis[N-phthaloyl-®-valinate] Bis(ethyl acetate) Adduct: This compound uses N-phthaloyl-®-valine as the ligand, resulting in different catalytic properties.

    Dirhodium Tetrakis[N-phthaloyl-(S)-valinate] Bis(ethyl acetate) Adduct: Similar to the previous compound but with opposite chirality.

The uniqueness of Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct lies in its specific ligand structure, which provides a highly chiral environment, leading to exceptional enantioselectivity in cyclopropanation reactions.

Properties

IUPAC Name

(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C14H15NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;2*1-3-6-4(2)5;;/h4*4-7,10H,1-3H3,(H,18,19);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPQIXHMGRKMPK-SVWMVHQSSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H72N4O20Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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